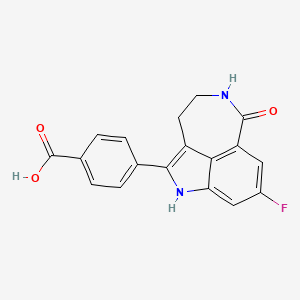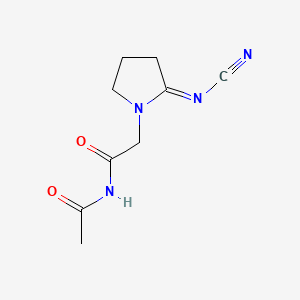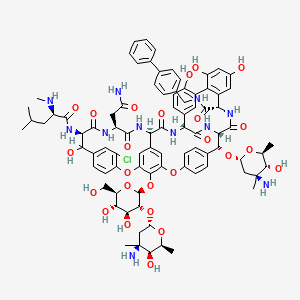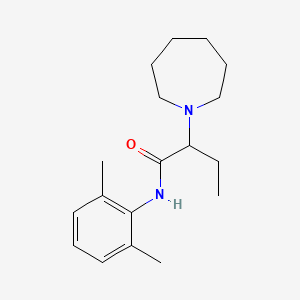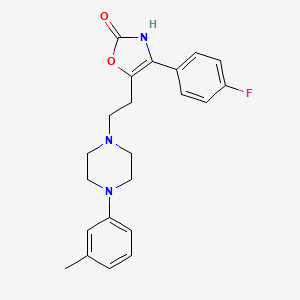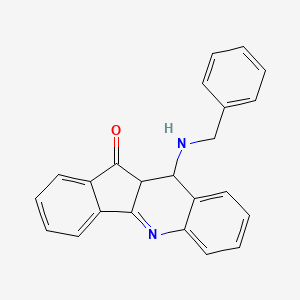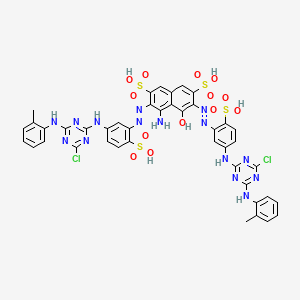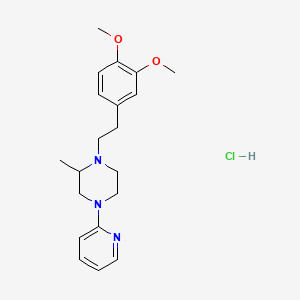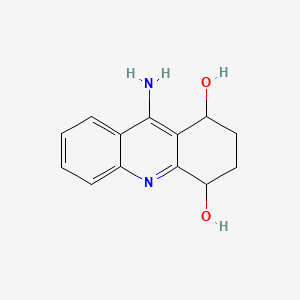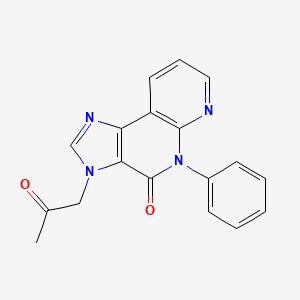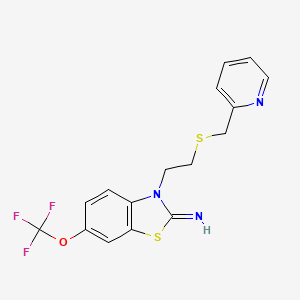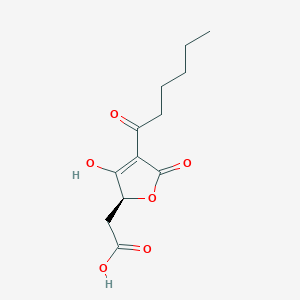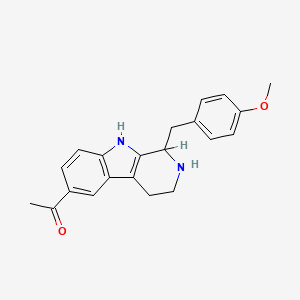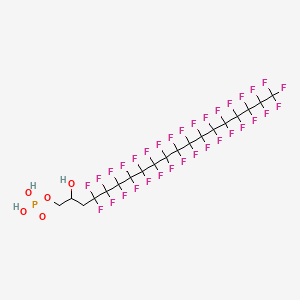
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Tritriacontafluoro-2-hydroxynonadecyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Tritriacontafluoro-2-hydroxynonadecyl dihydrogen phosphate is a highly fluorinated organic compound It is characterized by its extensive fluorination, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Tritriacontafluoro-2-hydroxynonadecyl dihydrogen phosphate typically involves the following steps:
Fluorination: The starting material, a long-chain hydrocarbon, undergoes a series of fluorination reactions to introduce fluorine atoms at specific positions. This is often achieved using reagents such as elemental fluorine (F2) or fluorinating agents like cobalt trifluoride (CoF3).
Hydroxylation: The fluorinated intermediate is then subjected to hydroxylation to introduce the hydroxyl group (-OH) at the desired position. This can be accomplished using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Phosphorylation: Finally, the hydroxylated intermediate is reacted with phosphoric acid (H3PO4) or a phosphorylating agent such as phosphorus oxychloride (POCl3) to form the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Advanced techniques such as microreactor technology and automated synthesis platforms can be employed to optimize reaction conditions and yield.
化学反応の分析
Types of Reactions
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Tritriacontafluoro-2-hydroxynonadecyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form a fully saturated fluorinated alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Formation of fluorinated alcohols
Substitution: Formation of substituted fluorinated compounds
科学的研究の応用
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Tritriacontafluoro-2-hydroxynonadecyl dihydrogen phosphate has a wide range of scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique properties such as hydrophobicity, oleophobicity, and chemical resistance.
Chemistry: Employed as a reagent or intermediate in organic synthesis and fluorine chemistry.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.
作用機序
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Tritriacontafluoro-2-hydroxynonadecyl dihydrogen phosphate involves its interaction with molecular targets and pathways. The extensive fluorination of the compound imparts unique properties such as high electronegativity and chemical stability, which influence its interactions with biological molecules and cellular pathways. The hydroxyl and phosphate groups play a crucial role in its binding affinity and specificity towards target molecules.
類似化合物との比較
Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl
Uniqueness
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Tritriacontafluoro-2-hydroxynonadecyl dihydrogen phosphate is unique due to its extensive fluorination and the presence of both hydroxyl and phosphate groups. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various scientific fields.
特性
CAS番号 |
94200-44-9 |
|---|---|
分子式 |
C19H8F33O5P |
分子量 |
974.2 g/mol |
IUPAC名 |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) dihydrogen phosphate |
InChI |
InChI=1S/C19H8F33O5P/c20-4(21,1-3(53)2-57-58(54,55)56)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)18(48,49)19(50,51)52/h3,53H,1-2H2,(H2,54,55,56) |
InChIキー |
AGKXMXVIKUJGIA-UHFFFAOYSA-N |
正規SMILES |
C(C(COP(=O)(O)O)O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


